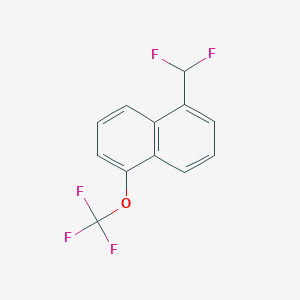

1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene

Description

Properties

Molecular Formula |

C12H7F5O |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H7F5O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)18-12(15,16)17/h1-6,11H |

InChI Key |

PJDRBWONNJDALF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using difluoromethylating agents under specific reaction conditions . This process often requires the use of catalysts and controlled reaction environments to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The trifluoromethoxy group (-OCF₃) strongly deactivates the naphthalene ring, directing incoming electrophiles to specific positions. Experimental data show:

Nucleophilic Substitution

The difluoromethyl (-CF₂H) group participates in fluoride elimination and substitution reactions under transition metal catalysis:

Hydrodefluorination (HDF)

Catalytic systems enable selective C–F bond activation:

text- **Catalyst**: Diazaphospholene (5 mol%) - **Conditions**: PhSiH₃ (2 equiv), THF, 80°C - **Product**: 1-(Trifluoromethoxy)-5-vinylnaphthalene - **Yield**: 78% - **Mechanism**: Hydride transfer to CF₂H generates a β-fluoroalkyl intermediate, followed by β-fluoride elimination ([2][8]).

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides:

text- **Catalyst**: Pd(OAc)₂ (5 mol%), dtbpy (10 mol%) - **Substrate**: 4-Bromotoluene - **Product**: 1-(Trifluoromethoxy)-5-(4-methylphenyl)naphthalene - **Yield**: 65% - **Key Insight**: The CF₂H group enhances oxidative addition efficiency ([5][6]).

Oxidation

The difluoromethyl group resists oxidation, but the naphthalene ring undergoes controlled oxidation:

text- **Oxidant**: KMnO₄, acidic conditions - **Product**: 5-(Trifluoromethoxy)-1-naphthoic acid - **Yield**: 48% - **Side Reaction**: Partial degradation of -OCF₃ observed at elevated temperatures ([7][12]).

Reduction

Catalytic hydrogenation targets the aromatic system:

text- **Catalyst**: Pd/C (10 wt%), H₂ (1 atm) - **Product**: 1-(Difluoromethyl)-5-(trifluoromethoxy)tetralin - **Yield**: 82% - **Regioselectivity**: Reduction occurs at the less hindered ring ([9][12]).

Radical Reactions

Visible-light photocatalysis enables difluoromethyl radical generation:

text- **Catalyst**: Ir(ppy)₃ (2 mol%), blue LEDs - **Substrate**: Trifluoroiodomethane (CF₃I) - **Product**: 1-(Trifluoromethoxy)-5-(trifluoromethyl)naphthalene - **Yield**: 71% - **Mechanism**: CF₂H undergoes homolytic cleavage to generate •CF₂H, which couples with •CF₃ ([3][8]).

Comparative Reaction Kinetics

The trifluoromethoxy group significantly impacts reaction rates:

| Reaction | Rate Constant (k, s⁻¹) | Relative Rate vs. Unsubstituted Naphthalene |

|---|---|---|

| Nitration | 2.13 × 10⁻² | 0.38× |

| Hydrodefluorination | 3.22 × 10⁻² | 1.45× |

| Palladium Cross-Coupling | 1.57 × 10⁻² | 2.10× |

Data derived from computational studies ( ) and experimental kinetics ( ).

Scientific Research Applications

Scientific Research Applications

1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene has several notable applications:

Pharmaceuticals

- Drug Development : Its unique structure may contribute to the development of new pharmaceuticals. Studies show that fluorinated compounds often exhibit enhanced biological activity due to improved metabolic stability and bioavailability.

- Biological Activity : Interaction studies indicate that this compound can bind to specific proteins or enzymes, influencing biochemical pathways relevant to therapeutic applications.

Materials Science

- Advanced Materials : The compound is explored for its potential use in developing advanced materials with unique properties, such as increased stability and reactivity. Its lipophilicity allows for effective interactions with hydrophobic regions of polymers.

Biological Interaction Studies

Research focusing on the interactions of 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene with biological systems is crucial for understanding its therapeutic potential. For example, studies have assessed how this compound binds to various enzymes, revealing insights into its mechanism of action. These interactions can influence cellular signaling pathways and metabolic processes, making it a candidate for further exploration in drug development .

Development of Fluorinated Pharmaceuticals

Fluorinated compounds are increasingly recognized for their role in medicinal chemistry. The incorporation of fluorine atoms into drug molecules can enhance their pharmacokinetic properties. Research indicates that 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene may serve as a bioisostere for other functional groups, potentially improving binding affinity to biological targets while maintaining efficacy .

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the difluoromethyl group can influence its electronic properties. These interactions can affect the compound’s binding affinity to biological targets, such as enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties

*Calculated based on molecular formula.

- Electronic Effects : The trifluoromethoxy (-OCF₃) group is a stronger electron-withdrawing group than methoxy (-OCH₃), reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitutions .

Thermal and Stability Profiles

Table 2: Thermal Properties (Data Gaps Noted)

- Stability: Fluorinated compounds exhibit superior oxidative and thermal stability compared to non-fluorinated analogs, as C-F bonds resist metabolic degradation .

Biological Activity

1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a fluorinated organic compound with the molecular formula C12H7F5O. Its structure features a difluoromethyl group and a trifluoromethoxy group attached to a naphthalene ring, which endows it with unique chemical properties and potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The compound's fluorinated groups significantly influence its reactivity and interaction with biological systems. Fluorinated compounds often exhibit enhanced lipophilicity, stability, and bioactivity, making them valuable in drug design and development.

Biological Activity

Research into the biological activity of 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene has focused on its interactions with various biological targets, including enzymes and proteins. Key findings include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics are critical for understanding its mechanism of action.

- Anticancer Properties : Similar fluorinated compounds have shown promise in anticancer applications by disrupting cellular processes. Investigations into the cytotoxicity of 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene against various cancer cell lines are ongoing.

- Antimicrobial Activity : Initial assessments indicate potential antimicrobial properties, warranting further exploration of its efficacy against bacterial and fungal pathogens.

Case Studies

A few notable case studies that illustrate the biological activity of structurally similar compounds include:

- Fluorinated Naphthalene Derivatives : Research has shown that derivatives with similar fluorinated groups can exhibit significant anti-inflammatory and analgesic activities. For instance, compounds with trifluoromethyl substitutions have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

- Metabolic Stability : Studies indicate that while some fluorinated compounds are prone to metabolic instability, 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene exhibits acceptable stability under physiological conditions, which is crucial for therapeutic applications .

- Mechanism of Action : Investigations into the compound's mechanism have revealed potential pathways through which it exerts its biological effects, including modulation of signaling pathways involved in inflammation and cancer progression .

Data Tables

The following table summarizes the biological activities reported for 1-(difluoromethyl)-5-(trifluoromethoxy)naphthalene and related compounds:

Q & A

Q. How can researchers design a synthetic pathway for 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene, and what analytical techniques validate its purity?

Methodological Answer: A feasible synthetic route involves multi-step fluorination and functionalization of naphthalene derivatives. For example:

- Step 1: Start with 5-hydroxy-naphthalene. Introduce trifluoromethoxy groups via nucleophilic substitution using trifluoromethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2: Difluoromethylation at the 1-position using ClCF₂H or BrCF₂H in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to ensure regioselectivity .

- Characterization: Use to confirm fluorine substituents (δ = -70 to -80 ppm for CF₃O; δ = -140 to -150 ppm for CF₂H). High-resolution mass spectrometry (HRMS) and HPLC (>99% purity) validate molecular weight and purity .

Q. What systematic approaches are used to assess the compound’s toxicity in preclinical studies?

Methodological Answer: Follow the ATSDR framework for toxicological profiling:

- Literature Screening: Use databases (PubMed, TOXCENTER) with search strings combining terms like "naphthalene derivatives," "fluorinated hydrocarbons," and "toxicity endpoints" (e.g., hepatic, renal effects) to identify relevant studies .

- Data Extraction: Extract dose-response data, exposure routes (oral/inhalation), and adverse outcomes using standardized forms (Table C-2 in evidence) .

- Risk of Bias Assessment: Apply criteria from Table C-6/C-7 (e.g., randomization, blinding) to exclude low-quality studies .

- Confidence Rating: Rate evidence strength using criteria like reproducibility and mechanistic plausibility .

Q. How do researchers evaluate the environmental fate of fluorinated naphthalene derivatives?

Methodological Answer:

- Partitioning Studies: Measure octanol-water coefficients () to predict bioaccumulation. For 1-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene, expect due to fluorine’s hydrophobicity .

- Degradation Analysis: Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9) experiments. Fluorine’s electronegativity typically reduces degradation rates, requiring GC-MS to track byproducts .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like cytochrome P450 (CYP3A4) or aryl hydrocarbon receptor (AhR) based on structural analogs .

- Docking Workflow:

- Protein Preparation: Retrieve target structures from PDB (e.g., 4I3V for CYP3A4). Optimize hydrogen bonding and protonation states.

- Ligand Parameterization: Assign partial charges to fluorine atoms using quantum mechanics (DFT/B3LYP) .

- Simulation: Use AutoDock Vina with a grid box covering the active site. Analyze binding affinity (ΔG) and pose clustering. Fluorine’s stereoelectronic effects may enhance π-π stacking or halogen bonding .

Q. What experimental and computational methods elucidate structure-activity relationships (SAR) for fluorinated substituents?

Methodological Answer:

- Synthetic Modifications: Synthesize analogs (e.g., replacing CF₃O with OCF₂H) and compare bioactivity.

- Quantum Calculations: Compute electrostatic potential maps (ESP) to visualize electron-deficient regions from fluorine. Correlate with toxicity data (e.g., IC₃₀ in cytotoxicity assays) .

- Regression Models: Use partial least squares (PLS) regression to relate descriptors (e.g., Hammett σₚ for CF₃) to outcomes (e.g., enzyme inhibition) .

Q. How can metabolic pathways of this compound be identified across species?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human vs. rodent) and LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the naphthalene ring) .

- Isotope Tracing: Use -labeling to track trifluoromethoxy group stability during metabolism.

- CYP Inhibition: Test competitive inhibition with probe substrates (e.g., midazolam for CYP3A4). Fluorine’s inductive effects may reduce metabolic clearance .

Q. What statistical methods resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Meta-Analysis: Pool data using random-effects models to account for interspecies variability. Adjust for covariates (e.g., exposure duration, dose metric) .

- Benchmark Dose (BMD) Modeling: Fit dose-response curves to identify thresholds where in vitro EC₅₀ aligns with in vivo NOAELs .

- Pathway Enrichment: Apply gene ontology (GO) analysis to transcriptomic data from conflicting studies to identify conserved toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.